1,11-Tridecadiene, 12-methyl-
Description
Academic Significance and Research Gaps Pertaining to Branched Dienes
Branched dienes are of considerable academic and industrial interest. The introduction of branches along a polymer chain can significantly alter its physical properties. For instance, long-chain branching in polyolefins can improve their processability and rheological characteristics. acs.orgwhiterose.ac.uk Furthermore, branched dienes are valuable building blocks in organic synthesis, providing access to complex molecular architectures. researchgate.netbohrium.com The stereoselective synthesis of branched dienes is a key area of research, as it allows for the creation of specific isomers with desired biological or material properties. mdpi.com
Despite the general interest in branched dienes, a significant research gap exists for many specific long-chain branched dienes, including 1,11-Tridecadiene, 12-methyl-. A thorough search of the scientific literature reveals a scarcity of studies focused specifically on this compound. This lack of information highlights an opportunity for future research to explore the synthesis, properties, and potential applications of this and other similar understudied branched dienes.
Overview of Research Domains for 1,11-Tridecadiene, 12-methyl-
Given the limited direct research on 1,11-Tridecadiene, 12-methyl-, its potential research domains can be inferred from studies on analogous long-chain and branched dienes. These areas include:
Polymer Chemistry: As a diene, it could potentially be used as a comonomer in polymerization reactions to introduce branching into polymer backbones, thereby modifying the material's properties. acs.orgresearchgate.net The presence of two reactive double bonds allows for the possibility of cross-linking or the formation of "ladder" polymers. google.com
Organic Synthesis: Long-chain dienes can serve as starting materials for the synthesis of a variety of functionalized molecules. For example, they can undergo metathesis reactions or be used in the synthesis of natural products and pheromones. mdpi.comresearchgate.net
Natural Products Chemistry: While there is no evidence to suggest that 1,11-Tridecadiene, 12-methyl- is a natural product, structurally related long-chain hydrocarbons and dienes are found in various organisms. nih.govnih.gov Future research could explore its potential presence in nature.
The following table provides a summary of the key characteristics of 1,11-Tridecadiene, 12-methyl- based on its structural classification.
| Property | Description |
| IUPAC Name | 12-methyl-1,11-tridecadiene |
| Molecular Formula | C14H26 |
| Classification | Branched, Isolated Long-Chain Diene |
Due to the notable absence of dedicated research on 1,11-Tridecadiene, 12-methyl-, detailed research findings are not available. The following table presents computed or theoretical data for related compounds to provide a contextual understanding.
| Related Compound | CAS Number | Molecular Formula | Key Research Finding | Reference |
| 1,11-Tridecadiene | 21964-48-7 | C13H24 | Identified in Oryza sativa. nih.gov | nih.govnist.gov |
| 1,12-Tridecadiene | 21964-48-7 | C13H24 | Classified as an alkadiene. nih.gov | nih.gov |
| (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene | Not Available | C16H26 | Listed in pheromone databases. | pherobase.com |
Structure
3D Structure
Properties
CAS No. |
180722-75-2 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
12-methyltrideca-1,11-diene |
InChI |
InChI=1S/C14H26/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4,13H,1,5-12H2,2-3H3 |
InChI Key |
YRRXXGBEHQKNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCCCCCC=C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,11 Tridecadiene, 12 Methyl
Retrosynthetic Analysis of the Tridecadiene Skeleton with a Methyl Branch
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, readily available starting materials, thereby illuminating potential synthetic pathways. For 1,11-tridecadiene, 12-methyl-, the key strategic disconnections are the C1-C2 and C11-C12 double bonds, as well as the long carbon chain.
A primary disconnection can be made at the internal C11-C12 double bond. This suggests an olefination reaction as the forward synthetic step, breaking the molecule into a long-chain aldehyde and a phosphorus ylide or a related reagent. For instance, this could involve undec-10-enal and an isopropyl-substituted phosphorus ylide. This approach isolates the synthesis of the two fragments, which can be prepared separately and then coupled.
Alternatively, a disconnection at the terminal C1-C2 double bond can be considered. This would lead to a C12 aldehyde precursor and a methylidene-transfer reagent, such as the Wittig reagent derived from methyltriphenylphosphonium (B96628) bromide.
A different strategy involves disconnecting the carbon backbone itself. A cross-coupling reaction, such as the Suzuki-Miyaura coupling, could be envisioned to form one of the single bonds within the tridecadiene chain. For example, a disconnection at the C10-C11 bond would suggest precursors like a 10-halodec-1-ene and an organoboron reagent derived from isobutylene. This convergent approach can be highly efficient as it allows for the late-stage coupling of two complex fragments.
| Disconnection | Precursors | Forward Reaction |
| C11=C12 Olefin | Undec-10-enal & Isopropylphosphonium Ylide | Wittig/HWE Reaction |
| C1=C2 Olefin | 12-Methyltridec-11-enal & Methylenetriphenylphosphorane | Wittig Reaction |
| C10-C11 Bond | 1-Decen-10-yl halide & Isobutenylboronic acid | Suzuki-Miyaura Coupling |
Carbon-Carbon Bond Formation Strategies for Terminal and Internal Alkene Units
The successful synthesis of 1,11-tridecadiene, 12-methyl- hinges on the effective and stereoselective formation of its two distinct alkene moieties. Olefination and cross-coupling reactions are the primary tools for achieving this.
Olefination Reactions for Diene Construction
Olefination reactions are indispensable for the direct conversion of carbonyl compounds into alkenes and are well-suited for constructing both the terminal and internal double bonds of the target diene.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are classic and powerful methods for alkene synthesis. The Wittig reaction, utilizing a phosphonium (B103445) ylide, is particularly effective for the synthesis of insect pheromones and other natural products containing polyene systems. tandfonline.comoup.comjst.go.jpacs.org For the synthesis of 1,11-tridecadiene, 12-methyl-, a Wittig reaction could be employed to form the terminal C1=C2 double bond from a suitable C12 aldehyde using methylenetriphenylphosphorane. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org
The Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, typically offers excellent E-selectivity for the formation of disubstituted and trisubstituted alkenes. wikipedia.org This makes it a strong candidate for constructing the internal C11=C12 double bond with control over the geometry. The HWE reaction has been widely applied in the synthesis of complex natural products. core.ac.ukthieme-connect.comnih.govsemanticscholar.org
| Reaction | Phosphorus Reagent | Typical Product | Key Features |
| Wittig | Phosphonium Ylide | Mixture of E/Z or Z-alkene (unstabilized ylides) | Broad scope, tolerates many functional groups |
| Horner-Wadsworth-Emmons | Phosphonate Ester | Predominantly E-alkene | Water-soluble phosphate (B84403) byproduct, generally higher E-selectivity |
The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a highly stereoselective route to alkenes, typically with a strong preference for the E-isomer. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction involves the coupling of a heteroaryl sulfone (often a phenyltetrazolyl or benzothiazolyl sulfone) with an aldehyde or ketone. The Julia-Kocienski olefination is known for its operational simplicity and high E-selectivity, making it an attractive option for the construction of the internal C11=C12 double bond in 1,11-tridecadiene, 12-methyl-, especially when high stereopurity is required. organicreactions.orgoregonstate.edu
Cross-Coupling Reactions for Alkenyl Linkages
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp2)-C(sp2) bonds by coupling an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst. This reaction is renowned for its mild conditions, functional group tolerance, and stereospecificity, making it ideal for the synthesis of complex molecules, including polyene natural products. nih.govnih.govresearchgate.netacs.org
In a potential synthesis of 1,11-tridecadiene, 12-methyl-, a Suzuki-Miyaura coupling could be used to connect two smaller fragments. For example, a C10 fragment bearing a terminal alkene and a vinyl halide could be coupled with a C3 vinylboronic acid derivative containing the methyl branch. This convergent strategy allows for the rapid assembly of the carbon skeleton from readily accessible building blocks.
| Reactant 1 | Reactant 2 | Catalyst/Base | Bond Formed |
| 10-Bromodec-1-ene | Isobutenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C10-C11 |
| 1-Undecenylboronic acid | 1-Bromo-2-methylpropene | Pd(dppf)Cl₂ / K₃PO₄ | C11-C12 |
Negishi and Stille Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and both Negishi and Stille couplings are well-suited for the synthesis of diene systems. wikipedia.orgorganic-chemistry.orgwikipedia.org
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to 1,11-tridecadiene, 12-methyl-, a possible strategy would involve the coupling of a terminal alkenylzinc reagent with a long-chain alkyl halide bearing a terminal alkene. For instance, the reaction of an organozinc derivative of a shorter diene with a suitable alkyl halide could construct the main carbon skeleton. The reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³) bonds efficiently. wikipedia.org
The Stille coupling , conversely, utilizes an organotin reagent and an organic halide. organic-chemistry.orgwikipedia.org This method is also highly effective for the synthesis of complex molecules, including dienes. wikipedia.org A potential route could involve the coupling of a vinylstannane with a long-chain alkenyl halide. The Stille reaction is valued for the stability of the organotin reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst System (Typical) | Key Advantages |
| Negishi Coupling | Organozinc (R-ZnX) | R'-X (X = Cl, Br, I, OTf) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | High reactivity, high functional group tolerance, environmentally more benign than Stille. wikipedia.org |
| Stille Coupling | Organostannane (R-SnR'₃) | R''-X (X = Cl, Br, I, OTf) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Reagents are stable to air and moisture, broad scope. organic-chemistry.orgwikipedia.org |
Palladium-Catalyzed Diene Synthesis
Beyond Negishi and Stille couplings, other palladium-catalyzed methods are instrumental in synthesizing dienes. One notable approach involves the reaction of allenes with organic halides. organic-chemistry.orgnih.gov This methodology allows for the construction of substituted 1,3-dienes, which could be further elaborated to the target 1,11-diene system through subsequent reactions. The mechanism typically involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by insertion of the allene (B1206475) and subsequent reaction steps to yield the diene product. organic-chemistry.org The choice of ligands, solvents, and bases is crucial for achieving high yields and selectivity in these transformations. nih.gov
Introduction of the 12-Methyl Substituent
The introduction of the methyl group at the C12 position is a critical step that defines the final structure of the target molecule. This can be achieved through various alkylation and methylation strategies on a suitable dodecadiene precursor.
Alkylation and Methylation Strategies on Dodecadiene Precursors
Alkylation of terminal alkynes is a common and effective method for extending a carbon chain. youtube.comyoutube.com A plausible synthetic route towards 1,11-tridecadiene, 12-methyl- could involve the deprotonation of a terminal alkyne precursor with a strong base to form an acetylide anion, which then acts as a nucleophile in a reaction with a methyl halide (e.g., methyl iodide). youtube.com This would be followed by partial reduction of the alkyne to the corresponding alkene.
Alternatively, direct methylation of a suitable precursor can be accomplished using organometallic reagents. For instance, the Negishi coupling has been utilized for methylation by reacting an organozinc compound with methyl iodide. nih.gov
Chiral Auxiliary Approaches for Stereocontrol at C12
When the synthesis of a specific stereoisomer of 1,11-tridecadiene, 12-methyl- is desired, chiral auxiliaries can be employed to control the stereochemistry of the methylation or alkylation step. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the approach of the incoming reagent. wikipedia.org
Oxazolidinones, popularized by Evans, are a well-known class of chiral auxiliaries that have been successfully applied in stereoselective alkylation reactions. wikipedia.org The substrate, a dodecadiene derivative, would first be acylated with the chiral auxiliary. The resulting imide can then be deprotonated to form a chiral enolate, which reacts with a methylating agent. The steric hindrance provided by the substituents on the oxazolidinone directs the methylation to occur from a specific face, leading to the formation of one stereoisomer in excess. wikipedia.org After the reaction, the chiral auxiliary can be cleaved and recovered. sigmaaldrich.com
| Chiral Auxiliary Type | Typical Application | Mechanism of Stereocontrol |
| Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Steric hindrance from substituents on the auxiliary directs the approach of the electrophile. wikipedia.org |
| Camphorsultams | Asymmetric Diels-Alder, alkylations | Rigid bicyclic structure provides a highly predictable stereochemical outcome. |
| Pseudoephedrine | Asymmetric alkylation | Forms a chiral enolate that reacts with high diastereoselectivity. |
Chemo- and Stereoselective Synthesis of 1,11-Tridecadiene, 12-methyl-
Stereoselectivity in the synthesis of substituted dienes can be achieved through various modern synthetic methods. mdpi.com For the construction of the diene backbone, stereoselective cross-coupling reactions, such as the Negishi or Suzuki coupling, can be employed using stereodefined vinylmetallic and vinyl halide partners. mdpi.comthieme-connect.de The stereochemical outcome of the double bonds is often retained throughout the reaction sequence. wikipedia.org When installing the chiral center at C12, the use of chiral auxiliaries, as discussed previously, or asymmetric catalysis can provide high levels of stereocontrol. wikipedia.orgnih.gov
Total Synthesis of Complex Molecules Utilizing 1,11-Tridecadiene, 12-methyl- as a Synthon
Long-chain dienes with specific substitution patterns, such as 1,11-tridecadiene, 12-methyl-, can serve as valuable building blocks, or synthons, in the total synthesis of complex natural products. nih.govnih.gov The diene functionality allows for a variety of subsequent transformations, including cycloaddition reactions (e.g., Diels-Alder), and the chiral center can be a key stereochemical element in the target molecule.
While direct examples of the use of 1,11-tridecadiene, 12-methyl- in total synthesis are not readily found in the literature, analogous structures are common motifs in terpenoid and other natural products. uchicago.eduuchicago.edu The synthetic strategies developed for this compound could be applied to the synthesis of these more complex targets. The principles of collective natural product synthesis, where a common intermediate is used to produce a variety of structurally related natural products, highlight the potential utility of versatile synthons like 1,11-tridecadiene, 12-methyl-. nih.govnih.gov
Reaction Chemistry and Mechanistic Investigations of 1,11 Tridecadiene, 12 Methyl
Electrophilic Addition Reactions to Isolated Double Bonds
Electrophilic addition is a fundamental reaction of alkenes where an electrophile accepts a pair of electrons from the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of these reactions is typically governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org
For 1,11-tridecadiene, 12-methyl-, the two double bonds will exhibit different reactivities and lead to different products upon electrophilic addition.
C-1 Double Bond (Monosubstituted): Protonation will occur at C-1 to form a more stable secondary carbocation at C-2.
C-11 Double Bond (Gem-disubstituted): Protonation will occur at C-11 to form a highly stable tertiary carbocation at C-12.
The rate of reaction is generally faster for more substituted alkenes due to their ability to form more stable carbocation intermediates. Therefore, electrophilic addition is expected to occur preferentially at the C-11 double bond.
Hydrohalogenation involves the addition of hydrogen halides (e.g., HBr, HCl) across the double bonds. Following Markovnikov's rule, the reaction with one equivalent of HBr is predicted to selectively yield the tertiary halide from addition to the C-11 double bond. Reaction with excess HBr would lead to the di-halogenated product.
Table 1: Predicted Products of Hydrohalogenation of 1,11-Tridecadiene, 12-methyl-
| Reactant | Reagent (1 equiv.) | Predicted Major Product | Reaction Site |
|---|---|---|---|
| 1,11-Tridecadiene, 12-methyl- | HBr | 12-Bromo-12-methyl-1-tridecene | C-11/C-12 |
Halogenation , such as the addition of Br₂, proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs in an anti-fashion. With isolated dienes, the reaction with one equivalent of the halogen will produce a mixture of di-halogenated products at either double bond, along with some tetra-halogenated product and unreacted diene. libretexts.org
Hydration (the addition of water) under acidic conditions follows Markovnikov's rule, similar to hydrohalogenation. The reaction is expected to preferentially occur at the C-11 double bond to form a tertiary alcohol via the more stable tertiary carbocation.
Hydroboration-Oxidation is a two-step process that achieves anti-Markovnikov hydration. organicreactions.org Borane (B79455) (BH₃) adds to the double bond, with the boron atom attaching to the less substituted carbon. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group. This reaction is also stereospecific, resulting in syn-addition of the hydrogen and hydroxyl group. nih.gov For 1,11-tridecadiene, 12-methyl-, this reaction provides a method to form primary alcohols. The use of sterically hindered borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance selectivity for the less sterically hindered C-1 double bond. acs.orgwikipedia.org
Table 2: Comparison of Hydration and Hydroboration-Oxidation
| Reaction | Reagents | Regioselectivity | Predicted Major Product (at C-11/C-12) |
|---|---|---|---|
| Acid-Catalyzed Hydration | H₂O, H⁺ | Markovnikov | 12-Methyl-1-tridecen-12-ol |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov | 12-Methyl-1-tridecen-11-ol |
Olefin Metathesis Reactions (Ring-Closing, Cross-Metathesis)
Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like Grubbs' or Schrock catalysts. organic-chemistry.orgwikipedia.org
Ring-Closing Metathesis (RCM) is an intramolecular variation used to synthesize cyclic alkenes from acyclic dienes. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a stable cyclic product and the release of a small, volatile alkene like ethylene. organic-chemistry.org 1,11-Tridecadiene, 12-methyl- is a suitable substrate for RCM. The reaction would involve the two terminal double bonds, leading to the formation of a large macrocycle, specifically a 12-membered ring (cyclododecene derivative), and releasing 2-methylpropene as a byproduct. The formation of medium to large rings (≥12 members) can be challenging but is a powerful application of RCM. rsc.org
Table 3: Predicted Outcome of Ring-Closing Metathesis
| Substrate | Reaction | Catalyst Example | Predicted Cyclic Product | Volatile Byproduct |
|---|---|---|---|---|
| 1,11-Tridecadiene, 12-methyl- | RCM | Grubbs' Catalyst | 1-Methylcyclododecene (B3060997) | Ethylene |
Correction: The reaction of the monosubstituted C-1 alkene and the gem-disubstituted C-11 alkene would produce 1-methylcyclododecene and ethylene.
Cross-Metathesis (CM) is an intermolecular reaction between two different alkenes. masterorganicchemistry.comnih.gov The two double bonds of 1,11-tridecadiene, 12-methyl- could participate in cross-metathesis with other olefins. The outcome of such reactions can be complex, often leading to a statistical mixture of products, including homodimers of each reactant and the desired cross-product. sigmaaldrich.com Selectivity can be improved by using one reactant in excess or by choosing alkenes with different reactivities. masterorganicchemistry.com For instance, reacting 1,11-tridecadiene, 12-methyl- with an electron-deficient alkene might favor the formation of a specific cross-product. The steric and electronic differences between the C-1 and C-11 double bonds could also be exploited to achieve selective cross-metathesis at one site over the other. nih.gov
Hydrogenation and Partial Hydrogenation Strategies
The hydrogenation of 1,11-tridecadiene, 12-methyl- involves the addition of hydrogen across the double bonds, leading to a more saturated hydrocarbon. Due to the presence of two distinct alkene functionalities, both partial and complete hydrogenation are possible. The selectivity of these reactions is highly dependent on the choice of catalyst and reaction conditions.
Complete Hydrogenation: Employing powerful hydrogenation catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under elevated hydrogen pressure and temperature typically results in the complete saturation of both double bonds, yielding 2-methyltridecane.
Partial and Selective Hydrogenation: Achieving selective hydrogenation of one double bond over the other is a significant synthetic challenge. Generally, terminal double bonds are less sterically hindered and more accessible to the catalyst surface, making them more reactive towards hydrogenation than internal double bonds. Therefore, it is anticipated that the C1-C2 double bond would be preferentially hydrogenated.
Wilkinson's catalyst (RhCl(PPh₃)₃) is a homogeneous catalyst known for its selectivity in hydrogenating less substituted alkenes. Under mild conditions, it is expected to selectively reduce the terminal double bond of 1,11-tridecadiene, 12-methyl- to yield 12-methyl-11-tridecene. The selectivity arises from the steric bulk of the catalyst, which favors coordination to the less hindered terminal alkene.
Conversely, certain catalyst systems can be tailored to favor the hydrogenation of the more substituted internal double bond. This can be achieved through substrate-directing strategies or by using catalysts with specific electronic properties. However, for a non-functionalized diene like 1,11-tridecadiene, 12-methyl-, selectivity for the internal double bond is less common.
Table 1: Predicted Outcomes of Hydrogenation Strategies for 1,11-Tridecadiene, 12-methyl-
| Catalyst | Typical Conditions | Expected Major Product | Anticipated Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), Ethanol, 25°C | 2-Methyltridecane | Complete hydrogenation |
| PtO₂ (Adam's catalyst) | H₂ (50 psi), Acetic Acid, 25°C | 2-Methyltridecane | Complete hydrogenation |
| RhCl(PPh₃)₃ (Wilkinson's catalyst) | H₂ (1 atm), Toluene, 25°C | 12-Methyl-11-tridecene | Preferential hydrogenation of the terminal double bond |
Oxidative Transformations (Epoxidation, Dihydroxylation, Cleavage)
The double bonds in 1,11-tridecadiene, 12-methyl- are susceptible to a variety of oxidative transformations. The differing substitution patterns of the two alkenes are expected to influence the regioselectivity of these reactions.
Epoxidation: Epoxidation involves the conversion of the alkenes to epoxides. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The more electron-rich trisubstituted double bond at C11-C12 is expected to be more nucleophilic and therefore react faster with the electrophilic oxygen of the peroxy acid than the terminal double bond. masterorganicchemistry.com This would lead to the preferential formation of 11-(2-methyloxiran-2-yl)undec-1-ene.
Dihydroxylation: Dihydroxylation results in the formation of diols. The stereochemical outcome depends on the reagent used.
Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) add two hydroxyl groups to the same face of the double bond. skku.edulibretexts.orgorganic-chemistry.orglibretexts.org Given the higher reactivity of the internal double bond, selective syn-dihydroxylation would likely yield 12-methyltridec-1-ene-11,12-diol.
Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. This would result in the addition of two hydroxyl groups to opposite faces of the double bond.
Oxidative Cleavage: Strong oxidizing agents can cleave the double bonds entirely, yielding smaller carbonyl compounds. The nature of the products depends on the reagent and workup conditions.
Ozonolysis (O₃): This is a powerful method for cleaving double bonds. organic-chemistry.orgyoutube.comlibretexts.orgwikipedia.org
A reductive workup (e.g., with dimethyl sulfide, DMS, or zinc and water) of the ozonide formed from the terminal double bond would yield formaldehyde (B43269) and dodecanal, 11-methyl-. Cleavage of the internal double bond would produce undecanal (B90771) and acetone.
An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would oxidize any initially formed aldehydes to carboxylic acids. Cleavage of the terminal bond would give formic acid and 11-methyldodecanoic acid, while the internal bond would yield undecanoic acid and acetone.
Potassium Permanganate (KMnO₄): Hot, concentrated KMnO₄ also cleaves double bonds, typically leading to carboxylic acids and ketones. libretexts.org
Table 2: Predicted Products of Oxidative Transformations of 1,11-Tridecadiene, 12-methyl-
| Reaction | Reagent | Predicted Product from C1=C2 | Predicted Product from C11=C12 |
|---|---|---|---|
| Epoxidation | m-CPBA | (Undec-10-en-1-yl)oxirane | 11-(2-Methyloxiran-2-yl)undec-1-ene (major) |
| Syn-dihydroxylation | OsO₄, NMO | Tridec-12-ene-1,2-diol | 12-Methyltridec-1-ene-11,12-diol (major) |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. DMS | Formaldehyde + Dodecanal, 11-methyl- | Undecanal + Acetone |
| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Formic acid + 11-Methyldodecanoic acid | Undecanoic acid + Acetone |
Radical Reactions Involving Alkene Functionalities
The alkene functionalities of 1,11-tridecadiene, 12-methyl- can also undergo radical reactions. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR) or UV light. ucalgary.calibretexts.orglibretexts.orgutexas.edumasterorganicchemistry.com
The reaction is initiated by the formation of a bromine radical from HBr. This radical then adds to one of the double bonds. The regioselectivity of this addition is governed by the stability of the resulting carbon radical intermediate.
For the terminal double bond (C1-C2), the bromine radical will add to the C1 position to form a more stable secondary radical at the C2 position. This is in contrast to the electrophilic addition of HBr, which would place the bromine at C2. Subsequent abstraction of a hydrogen atom from another molecule of HBr by the carbon radical yields the anti-Markovnikov product, 1-bromo-12-methyl-11-tridecene, and regenerates a bromine radical to continue the chain reaction.
Addition to the internal double bond (C11-C12) would proceed via the most stable tertiary radical intermediate, which would be formed by the addition of the bromine radical to the C11 position. This would lead to the formation of 11-bromo-12-methyl-1-tridecene. Due to the greater stability of the tertiary radical intermediate compared to the secondary radical, it is plausible that the internal double bond may react competitively under radical conditions.
Table 3: Predicted Radical Addition of HBr to 1,11-Tridecadiene, 12-methyl-
| Alkene Position | Intermediate Radical | Predicted Product | Selectivity Rule |
|---|---|---|---|
| C1=C2 (Terminal) | Secondary radical at C2 | 1-Bromo-12-methyl-11-tridecene | Anti-Markovnikov |
| C11=C12 (Internal) | Tertiary radical at C12 | 11-Bromo-12-methyl-1-tridecene | Formation of the most stable radical |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Kinetic Studies: Kinetic analyses are crucial for determining the rate-determining steps and the influence of substrate structure on reactivity. For instance, in the selective hydrogenation of dienes, kinetic modeling can reveal the relative rates of adsorption, desorption, and surface reaction for each double bond on the catalyst surface. mdpi.comresearchgate.net In such studies, the reaction progress is monitored over time by techniques like gas chromatography (GC) to determine the concentrations of reactants, intermediates, and products. This data can then be used to derive rate laws and activation parameters, providing insight into the reaction mechanism. For 1,11-tridecadiene, 12-methyl-, competitive kinetic studies would likely confirm the higher reactivity of the terminal double bond in most hydrogenation scenarios.
Spectroscopic Studies: Spectroscopic methods are invaluable for identifying reactive intermediates and characterizing transition states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can be used to observe the formation of intermediates in real-time. For example, in epoxidation reactions, the disappearance of alkene signals and the appearance of epoxide signals in the ¹H and ¹³C NMR spectra can be monitored to determine reaction kinetics.
Infrared (IR) and Raman Spectroscopy: These techniques are particularly useful for studying species adsorbed on catalyst surfaces during heterogeneous catalysis, such as hydrogenation. The vibrational frequencies of the C=C bonds can indicate their coordination to the metal surface and the changes they undergo during the reaction.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be employed to detect and characterize catalytic intermediates in solution, such as the osmate esters formed during dihydroxylation or the intermediates in metal-catalyzed epoxidations. mdpi.com
By applying these techniques to the reactions of 1,11-tridecadiene, 12-methyl-, one could elucidate the precise mechanisms of selective transformations, including the nature of catalyst-substrate interactions and the structures of key intermediates.
Advanced Spectroscopic Characterization and Analytical Methodologies for 1,11 Tridecadiene, 12 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous structural assignment for 1,11-Tridecadiene, 12-methyl-.
The ¹H NMR spectrum is expected to show distinct signals for the terminal and internal olefinic protons, the long aliphatic chain, and the terminal methyl groups. The ¹³C NMR spectrum would complement this by identifying the carbon environments, including the two double bonds and the quaternary vinylic carbon.
¹H NMR Predicted Chemical Shifts: The proton signals can be predicted based on their chemical environment. The terminal vinyl protons (H-1 and H-2) would appear in the characteristic olefinic region, as would the proton at the C-11 position. The two methyl groups at C-12 are chemically equivalent and would produce a single, more intense signal. The protons of the long methylene (B1212753) chain would resonate as a complex multiplet in the upfield region.
¹³C NMR Predicted Chemical Shifts: The carbon spectrum would show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The olefinic carbons (C-1, C-2, C-11, C-12) would be found in the downfield region (typically 110-150 ppm). The signal for the quaternary carbon at C-12 would likely be of lower intensity. The aliphatic carbons of the -(CH₂)₈- chain would appear in the upfield region (typically 20-40 ppm).
Predicted ¹H and ¹³C NMR Data for 1,11-Tridecadiene, 12-methyl-
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | ~4.90-5.05 (m, 2H) | ~114.1 |
| 2 | ~5.75-5.85 (m, 1H) | ~139.2 |
| 3 | ~2.05 (q, 2H) | ~33.8 |
| 4-9 | ~1.25-1.40 (m, 12H) | ~29.1-29.5 |
| 10 | ~2.00 (q, 2H) | ~28.9 |
| 11 | ~5.10 (t, 1H) | ~124.5 |
| 12 | - | ~131.5 |
| 13 | ~1.70 (s, 6H) | ~25.7 & ~17.8 |
Note: Predicted values are based on standard chemical shift ranges and may vary depending on solvent and experimental conditions.
Two-dimensional NMR experiments are essential for confirming the connectivity of the carbon skeleton and assigning the predicted ¹H and ¹³C signals definitively. weebly.comresearchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). Key expected correlations would include the signal of H-2 with both H-1 and H-3, establishing the terminal vinyl group's connection to the aliphatic chain. Correlations would also be observed between adjacent methylene groups along the chain (H-3 with H-4, H-4 with H-5, etc.) and between H-10 and H-11, confirming the position of the internal double bond. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to assign each carbon signal based on the already assigned proton signals. For example, the proton multiplet at ~5.8 ppm would correlate with the carbon signal at ~139 ppm, assigning both to the C-2 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. nih.gov The most diagnostic correlations would be from the methyl protons (H-13) to the olefinic carbons C-11 and C-12, unambiguously confirming the placement of the methyl groups and the internal double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which helps to determine stereochemistry. For 1,11-Tridecadiene, 12-methyl-, NOESY could help confirm the geometry of the C11-C12 double bond by observing spatial correlations, for instance, between H-10 and the methyl protons (H-13).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the structural components of a molecule through analysis of its fragmentation patterns. The molecular formula of 1,11-Tridecadiene, 12-methyl- is C₁₄H₂₆, giving it a monoisotopic mass of approximately 194.20 Da.
Electron Ionization (EI-MS): This is a high-energy technique that typically results in extensive fragmentation. The mass spectrum of an alkene often shows a visible molecular ion (M⁺˙) peak, though its intensity may be low for long-chain compounds. ic.ac.uk Fragmentation is expected to occur preferentially at positions that lead to stable carbocations. Key fragmentation pathways would include:
Allylic Cleavage: Breakage of the C-C bonds adjacent to the double bonds (e.g., at C-3 and C-10) is highly favored due to the formation of resonance-stabilized allylic cations. youtube.com
Cleavage at Branching Points: Fragmentation is also favored at the tertiary carbon center of the isopropylidene group.
Alkene Series Fragments: A series of peaks corresponding to fragments with the general formula [CₙH₂ₙ]⁺˙ and [CₙH₂ₙ₋₁]⁺ would be expected. libretexts.org
Chemical Ionization (CI-MS): As a softer ionization method, CI would produce significantly less fragmentation. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 195. This technique is valuable for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.
Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 194 | [C₁₄H₂₆]⁺˙ | Molecular Ion (M⁺˙) |
| 179 | [C₁₃H₂₃]⁺ | Loss of a methyl radical (·CH₃) |
| 69 | [C₅H₉]⁺ | Cleavage at C-10, forming a stable allylic cation |
| 55 | [C₄H₇]⁺ | Allylic cleavage at C-3 |
| 41 | [C₃H₅]⁺ | Allylic cation, common in alkene spectra |
HRMS provides a highly accurate mass measurement of the molecular ion. mpg.de For 1,11-Tridecadiene, 12-methyl-, HRMS would be used to experimentally confirm the elemental composition of C₁₄H₂₆ by distinguishing its exact mass (e.g., 194.2034) from other potential formulas that have the same nominal mass.
Tandem mass spectrometry (MS/MS) would provide further structural confirmation by analyzing the fragmentation of a specific, isolated ion. In this application, the molecular ion (m/z 194) or a primary fragment ion would be selected and subjected to collision-induced dissociation (CID). The resulting daughter ions would provide direct evidence of the molecule's connectivity. For example, isolating and fragmenting an ion formed from allylic cleavage at one end of the molecule would help to confirm the length of the aliphatic chain and the position of the branching. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive approach for obtaining a unique molecular fingerprint of 1,11-tridecadiene, 12-methyl-. These methods probe the vibrational modes of a molecule, which are dependent on bond strengths, atomic masses, and molecular geometry. pitt.edu While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary information. wikipedia.org
Infrared (IR) Spectroscopy
The IR spectrum of 1,11-tridecadiene, 12-methyl- is expected to exhibit characteristic absorption bands corresponding to its alkene and alkane functionalities. orgchemboulder.com The presence of two distinct double bonds, one terminal (vinyl group) and one trisubstituted, will give rise to specific, identifiable peaks. spectroscopyonline.com
Key expected IR absorption bands include:
=C-H Stretching: Vibrations of the hydrogen atoms attached to the double-bonded carbons typically appear at wavenumbers just above 3000 cm⁻¹. orgchemboulder.com For 1,11-tridecadiene, 12-methyl-, distinct peaks are expected between 3100 and 3000 cm⁻¹. spectroscopyonline.com
C=C Stretching: The carbon-carbon double bond stretches are expected in the 1680-1640 cm⁻¹ region. orgchemboulder.com The terminal C=C bond of the vinyl group will likely show a moderate band around 1640 cm⁻¹, while the trisubstituted double bond is expected to absorb in the 1680-1660 cm⁻¹ range. spectroscopyonline.comscribd.com
=C-H Bending (Out-of-Plane): These vibrations, often called "wags," are highly diagnostic for the substitution pattern of the alkene. spectroscopyonline.com The terminal vinyl group should produce strong bands around 990 cm⁻¹ and 910 cm⁻¹. The trisubstituted double bond is expected to show a strong to medium band in the 840-800 cm⁻¹ region. quimicaorganica.org
-C-H Stretching and Bending: The long alkyl chain will produce characteristic alkane absorptions, including C-H stretching just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations in the 1475–1365 cm⁻¹ range. scribd.com
Table 1: Predicted Infrared (IR) Absorption Bands for 1,11-Tridecadiene, 12-methyl-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | Vinyl & Trisubstituted Alkene | 3100 - 3000 | Medium |
| -C-H Stretch | Alkyl Chain, Methyl | 2960 - 2850 | Strong |
| C=C Stretch | Trisubstituted Alkene | 1680 - 1660 | Medium |
| C=C Stretch | Terminal Alkene (Vinyl) | ~1640 | Medium |
| -CH₂- Scissoring | Alkyl Chain | ~1465 | Medium |
| -CH₃ Bending | Methyl Groups | ~1375 | Medium |
| =C-H Bend (oop) | Vinyl (R-CH=CH₂) | 990 and 910 | Strong |
| =C-H Bend (oop) | Trisubstituted (R₂C=CHR) | 840 - 800 | Strong-Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. wikipedia.org Therefore, the C=C stretching vibrations in 1,11-tridecadiene, 12-methyl- are expected to produce strong signals in the Raman spectrum, often stronger than in the IR spectrum. This technique is valuable for confirming the presence and nature of the carbon-carbon double bonds. nih.gov The "fingerprint" region of the Raman spectrum, typically between 500 and 1500 cm⁻¹, provides a detailed and unique pattern for the molecule, useful for unambiguous identification. wikipedia.orgphysicsopenlab.org
Gas Chromatography (GC) for Purity Assessment and Isomer Separation
Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds like long-chain hydrocarbons. labmanager.com It is exceptionally well-suited for determining the purity of a 1,11-tridecadiene, 12-methyl- sample and for separating it from structural isomers or impurities from a synthesis reaction. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. thermofisher.comnih.gov
Purity Assessment
For purity assessment, a sample is vaporized and swept by a carrier gas (e.g., helium or hydrogen) through a capillary column. labmanager.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. labmanager.com A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5 or equivalent), is typically effective for separating hydrocarbons. chromforum.org The output chromatogram will show a major peak for 1,11-tridecadiene, 12-methyl-, and any impurities will appear as separate, smaller peaks. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity determination.
Isomer Separation
GC is also highly effective at separating isomers. For 1,11-tridecadiene, 12-methyl-, potential isomers could include those with different branching patterns or different positions of the double bonds. These isomers will likely have slightly different boiling points and polarities, leading to different retention times on the GC column. A temperature-programmed analysis, where the column temperature is gradually increased, is typically employed to ensure good separation of a wide range of long-chain hydrocarbons. nih.gov
Table 2: Typical Gas Chromatography (GC) Parameters for Analysis of Long-Chain Hydrocarbons
| Parameter | Typical Value / Condition | Purpose |
| Column | Fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high-resolution separation. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) | General purpose, good for non-polar to semi-polar compounds. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to transport the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Initial Temp: 40-60 °C, hold for 1-3 min; Ramp: 10-15 °C/min to 300-320 °C, hold for 5-15 min | Separates compounds based on boiling point. nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general hydrocarbon quantification; MS for identification. labmanager.comnih.gov |
| Detector Temp | 320 °C (FID) | Prevents condensation of analytes. nih.gov |
Computational Chemistry and Theoretical Studies of 1,11 Tridecadiene, 12 Methyl
Conformational Analysis and Energy Landscapes
A full conformational analysis of a flexible molecule like 1,11-Tridecadiene, 12-methyl-, would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This process is crucial for understanding its three-dimensional structure and how that structure influences its physical and chemical properties. However, no specific studies detailing the energy landscapes or identifying the most stable conformers of this compound have been found.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. mdpi.com For 1,11-Tridecadiene, 12-methyl-, such calculations could provide insights into its molecular orbitals, charge distribution, and reactivity indices. This information would be invaluable for predicting how the molecule might interact with other chemical species. Unfortunately, published research detailing these specific quantum chemical calculations for this compound is not available.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can be employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For 1,11-Tridecadiene, 12-methyl-, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be highly beneficial for its characterization. While the principles of these predictive methods are well-documented, specific computational data for this molecule has not been reported in the literature.
Modeling of Reaction Pathways and Transition States
Understanding the potential chemical transformations of 1,11-Tridecadiene, 12-methyl- requires the modeling of its reaction pathways and the identification of associated transition states. nih.govrwth-aachen.de This can reveal the mechanisms of its reactions and the energy barriers involved. nih.gov The lack of specific computational studies means that the reaction kinetics and mechanisms involving this diene have not been theoretically elucidated.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing a dynamic picture of its behavior. nih.gov For 1,11-Tridecadiene, 12-methyl-, MD simulations could reveal how it folds and moves in different environments. This information is critical for understanding its interactions in biological or material systems. As with the other computational aspects, specific MD simulation studies for this compound are absent from the current body of scientific literature.
Applications of 1,11 Tridecadiene, 12 Methyl and Its Derivatives
Polymerization Chemistry and Materials Science
Monomer in Olefin Polymerization and Copolymerization
No studies or reports were identified that describe the use of 1,11-Tridecadiene, 12-methyl- as a monomer or comonomer in olefin polymerization or copolymerization processes. The reactivity of its terminal and internal double bonds in such reactions has not been documented in the available literature.
Synthesis of Functionalized Polymers with Pendant Alkene Groups
There is no information available on the synthesis of functionalized polymers using 1,11-Tridecadiene, 12-methyl- to introduce pendant alkene groups. Research on the incorporation of this specific diene into polymer chains to create reactive side groups has not been published.
Cross-linking Agents in Polymer Networks
No evidence was found to suggest that 1,11-Tridecadiene, 12-methyl- has been investigated or utilized as a cross-linking agent in the formation of polymer networks. Its potential to form bridges between polymer chains has not been explored in the scientific literature.
Role in Complex Molecule Synthesis
Precursor for Advanced Organic Intermediates
There are no documented instances of 1,11-Tridecadiene, 12-methyl- being used as a precursor for the synthesis of advanced organic intermediates. Its role as a starting material in multi-step synthetic routes has not been reported.
Building Block in Natural Product Total Synthesis
A review of the literature on natural product synthesis did not yield any examples where 1,11-Tridecadiene, 12-methyl- was employed as a building block. Its application in the total synthesis of any known natural product has not been described.
Stereoselective Introduction of Alkenyl Chains
There are no research findings, scholarly articles, or patents that describe the use of 1,11-Tridecadiene, 12-methyl- as a reagent or substrate in the stereoselective introduction of alkenyl chains. Methodologies involving this specific compound, including details on reaction conditions, catalysts, yields, and stereoselectivity (e.g., enantiomeric excess or diastereomeric ratio), are not documented in the available scientific literature. Consequently, no data tables or detailed research findings on this topic can be provided.
Future Research Perspectives and Directions for 1,11 Tridecadiene, 12 Methyl
Exploration of Novel Catalytic Transformations
Given the diene structure of 1,11-Tridecadiene, 12-methyl-, initial research would likely focus on its reactivity in the presence of various catalysts. The two double bonds at the 1 and 11 positions could be targets for a range of catalytic transformations. For instance, metathesis reactions could be explored to either form macrocycles or undergo polymerization. The presence of the methyl group at the 12-position could influence the regioselectivity and stereoselectivity of such reactions. Future studies could investigate the use of Grubbs' or Schrock's catalysts for ring-closing metathesis or cross-metathesis with other olefins, potentially leading to the synthesis of novel complex molecules.
Development of Sustainable Synthetic Strategies
Currently, no synthetic routes for 1,11-Tridecadiene, 12-methyl- are documented. A primary area of future research would be the development of efficient and environmentally benign methods for its synthesis. This could involve exploring bio-catalytic routes, utilizing enzymes to construct the carbon backbone, or employing green chemistry principles such as atom economy and the use of renewable starting materials. Strategies like the Wittig reaction or Julia olefination could be investigated to form the double bonds at specific positions, with a focus on minimizing waste and avoiding hazardous reagents.
Investigation of Advanced Functional Materials Based on Polyenes
Polyenes, which are hydrocarbons with multiple double bonds, are known to be precursors for various functional materials. Once a reliable synthesis for 1,11-Tridecadiene, 12-methyl- is established, research could be directed towards its potential as a monomer for polymerization. The resulting polymers could possess interesting thermal, mechanical, or optical properties. The specific placement of the double bonds and the methyl substituent would influence the polymer's architecture and, consequently, its material properties. Investigations could explore its potential use in creating novel elastomers, coatings, or as a component in more complex copolymer systems.
Theoretical Studies on Structure-Reactivity Relationships
In the absence of experimental data, computational chemistry could provide initial insights into the properties of 1,11-Tridecadiene, 12-methyl-. Theoretical studies, using methods such as Density Functional Theory (DFT), could be employed to predict its three-dimensional structure, electronic properties, and potential reactivity. Such studies could elucidate the influence of the 12-methyl group on the conformation of the carbon chain and the accessibility of the double bonds. This theoretical groundwork would be invaluable in guiding future experimental efforts in both its synthesis and its application in catalytic reactions.
Expanding the Scope of Derivatization for New Applications
Once 1,11-Tridecadiene, 12-methyl- is synthesized, a significant avenue of research would be the chemical modification of its double bonds to create a library of new derivatives. Reactions such as epoxidation, dihydroxylation, or hydrogenation could be performed to introduce new functional groups. These derivatives could then be screened for a variety of applications. For example, the introduction of polar functional groups could lead to compounds with interesting surfactant properties or biological activity. The exploration of its derivatization would be key to unlocking the full potential of this currently uncharacterized molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
